![molecular formula C16H20N6O2S2 B2554069 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide CAS No. 1105221-31-5](/img/structure/B2554069.png)
4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
A study focused on the Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine , showcasing the creation of fifteen novel compounds from aminothiourea and carbon disulfide. These derivatives demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, with two compounds in particular showing promising results, indicating potential applications in agricultural biotechnology and disease management in crops (Z. Xia, 2015).
Anticancer Evaluation
Another significant study, Microwave-Assisted Facile Synthesis, Anticancer Evaluation, and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives , reported the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, showing promising results. This highlights the compound's potential in the development of new anticancer therapies (S. Tiwari et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
Research on Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones explored derivatives with diversification of the N-substituents, revealing potent in vitro activities against resistant Gram-positive strains. The study suggests potential applications of these compounds in developing new antibiotics (S. Jang et al., 2004).
Insecticidal Properties
The Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, revealed the creation of compounds with potential as insecticidal agents. This research opens up avenues for developing environmentally friendly pest control solutions (A. Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These proteins play crucial roles in cell division and are often overexpressed in cancer cells .
Mode of Action
4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide interacts with its targets by binding to the active site of the kinases, inhibiting their activity . This results in the disruption of cell division, leading to cell death .
Biochemical Pathways
The inhibition of Aurora kinase A and Serine/threonine-protein kinase PLK1 by 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide affects the cell cycle pathway . This leads to the disruption of mitosis and cytokinesis, preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide’s action include the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, where the targets of this compound are often overexpressed .
properties
IUPAC Name |
4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-21-6-8-22(9-7-21)15-19-20-16(26-15)25-10-13(23)18-12-4-2-11(3-5-12)14(17)24/h2-5H,6-10H2,1H3,(H2,17,24)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBHMXHCJKQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide |
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